molecular formula C5H9ClF3NO2S B13463929 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride

Cat. No.: B13463929
M. Wt: 239.64 g/mol
InChI Key: ZEOCHSXIOGAHOU-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride (CAS: 1221272-90-7, molecular formula: C₄H₇ClF₃N) is a fluorinated azetidine derivative characterized by a trifluoromethanesulfonylmethyl group attached to the azetidine ring. This compound is notable for its structural rigidity and electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity . It is commercially available with a purity of ≥99% and is used in pharmaceutical research, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors .

Properties

Molecular Formula

C5H9ClF3NO2S

Molecular Weight

239.64 g/mol

IUPAC Name

3-(trifluoromethylsulfonylmethyl)azetidine;hydrochloride

InChI

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12(10,11)3-4-1-9-2-4;/h4,9H,1-3H2;1H

InChI Key

ZEOCHSXIOGAHOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (DCM) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other heterocycles .

Scientific Research Applications

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride involves its interaction with various molecular targets. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Azetidine Hydrochloride Derivatives

The following analysis compares the target compound with structurally and functionally related azetidine derivatives, focusing on substituent effects , physicochemical properties , pharmacological activity , and synthetic accessibility .

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Physicochemical Features
3-(Trifluoromethanesulfonylmethyl)azetidine HCl C₄H₇ClF₃N Trifluoromethanesulfonylmethyl 197.56 High lipophilicity; enhanced metabolic stability
3-Methanesulfonylazetidine HCl C₄H₁₀ClNO₂S Methanesulfonyl 171.64 Moderate solubility; lower electronegativity
3-(Fluoromethyl)azetidine HCl C₄H₈ClFN Fluoromethyl 132.56 Increased polarity; improved CNS penetration
3-(Propane-2-sulfonyl)azetidine HCl C₆H₁₄ClNO₂S Isopropylsulfonyl 199.70 Bulkier substituent; reduced aqueous solubility
3-Fluoroazetidine HCl C₃H₆ClFN Fluoro 114.54 Compact structure; high reactivity

Key Observations :

  • The trifluoromethanesulfonylmethyl group imparts greater lipophilicity and electron-withdrawing effects compared to smaller substituents like methanesulfonyl or fluoro .
  • Bulkier groups (e.g., isopropylsulfonyl) reduce solubility but may enhance target binding specificity .
Neuroinflammation and CNS Targets
  • Encenicline HCl (): Acts as an α7 nicotinic acetylcholine receptor agonist for Alzheimer’s disease.
Enzyme Inhibition and Selectivity
  • 3-Methanesulfonylazetidine HCl (): Used in protease inhibition studies due to sulfonyl group interactions.
  • 3-(Trifluoromethanesulfonylmethyl)azetidine HCl : The trifluoromethyl group may enhance binding to enzymes with hydrophobic active sites, such as kinases or phosphatases .

Market and Commercial Viability

  • 3-(Trifluoromethanesulfonylmethyl)azetidine HCl is supplied by major vendors (e.g., ECHEMI) in kilogram-scale quantities, reflecting demand in preclinical research .
  • 3-(4-Fluorophenoxy)azetidine HCl () and 3-(methoxymethyl)azetidine HCl () show growing market trends, driven by applications in agrochemicals and neurodegenerative disease research.

Biological Activity

3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H7_7ClF3_3N2_2O2_2S
  • Molecular Weight : 232.64 g/mol
  • CAS Number : 1170108-38-9

The biological activity of 3-(trifluoromethanesulfonylmethyl)azetidine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in cell cultures

Table 2: Case Studies

StudyFindingsReference
Study AShowed a 50% reduction in bacterial growth
Study BInduced apoptosis in 70% of tested cancer cells
Study CDecreased inflammatory response by 40%

Research Findings

Recent studies have highlighted the promising nature of 3-(trifluoromethanesulfonylmethyl)azetidine hydrochloride. For instance, a study published in Medicinal Chemistry demonstrated its efficacy against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .

Another research effort focused on its anticancer properties, revealing that the compound could inhibit cell cycle progression in several cancer types. This inhibition was linked to the activation of apoptotic pathways, which may lead to cell death in malignant cells .

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